Glyceric acid

Übersicht

Beschreibung

It is a three-carbon sugar acid derived from glycerol and is a key intermediate in various metabolic pathways, including glycolysis and the degradation of serine . This compound exists as a racemic mixture of D- and L- enantiomers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Glyceric Acid can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] Catalytic oxidation methods have also been developed, utilizing catalysts such as platinum or palladium to facilitate the reaction under milder conditions .

Industrial Production Methods: Biotechnological production of DL-Glyceric Acid involves the use of acetic acid bacteria, such as Gluconobacter frateurii, which can convert glycerol to DL-Glyceric Acid under aerobic conditions. Optimization of glycerol concentration and aeration rate can yield high concentrations of DL-Glyceric Acid .

Types of Reactions:

Oxidation: DL-Glyceric Acid can undergo further oxidation to produce tartronic acid.

Reduction: It can be reduced to glycerol under specific conditions.

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

Oxidation: Nitric acid, oxygen, or catalytic systems.

Reduction: Hydrogen gas in the presence of a catalyst.

Esterification: Alcohols and acid catalysts.

Amidation: Amines and coupling agents.

Major Products:

Oxidation: Tartronic acid.

Reduction: Glycerol.

Esterification: Glyceric acid esters.

Amidation: this compound amides.

Wissenschaftliche Forschungsanwendungen

Biotechnological Production

Glyceric acid is primarily produced through the microbial fermentation of glycerol, a by-product of biodiesel production. Recent studies have shown that specific strains of acetic acid bacteria can convert glycerol into D-glyceric acid with yields exceeding 80 g/L under optimized conditions . This biotechnological approach not only enhances the value of glycerol but also provides a sustainable method for producing this compound.

This compound has been found to possess various biological activities:

- Cell Viability and Collagen Production : Research indicates that this compound and its glucosyl derivatives can enhance the viability of skin cells and promote collagen production in vitro . This suggests potential applications in dermatological formulations aimed at improving skin health.

- Protective Effects : this compound derivatives have demonstrated protective effects against heat-induced protein aggregation, which could be beneficial in developing therapeutic agents for conditions associated with protein misfolding .

Functional Materials

This compound is being explored for its use in developing bio-related functional materials:

- Surfactants : The sodium salt of diacylated this compound exhibits superior surface tension-lowering activity, making it a candidate for use in surfactants and emulsifiers in cosmetic and pharmaceutical formulations .

- Hydrogel Formation : this compound can be utilized to create hydrogels with unique properties suitable for drug delivery systems, enhancing the stability and release profiles of active pharmaceutical ingredients .

Environmental Applications

The microbial production of this compound from raw glycerol not only provides a value-added product but also contributes to waste management by utilizing glycerol, which is often considered an environmental pollutant. This bioconversion process highlights the role of this compound in sustainable practices within the chemical industry.

Astrobiological Significance

Recent research has indicated that this compound may play a role in the origins of life. Studies conducted under simulated extraterrestrial conditions have successfully synthesized this compound from carbon dioxide-rich icy environments . This finding suggests that this compound could have been present on early Earth or delivered via comets, contributing to the biochemical processes necessary for life.

Case Study 1: Dermatological Applications

A study investigated the effects of this compound on skin fibroblasts, revealing that it significantly increases cell proliferation and collagen synthesis. This research supports the potential use of this compound in anti-aging skincare products.

Case Study 2: Bioconversion Processes

Research focusing on optimizing fermentation conditions for D-glyceric acid production demonstrated that varying aeration rates and glycerol concentrations could enhance yields. The study utilized Gluconobacter frateurii as a model organism, showcasing effective biotechnological approaches to produce high-value chemicals from renewable resources.

Data Table: Summary of this compound Applications

Wirkmechanismus

DL-Glyceric Acid exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis, where it is phosphorylated to form glycerate-3-phosphate, which then enters the glycolytic pathway. It also plays a role in the degradation of serine, where it is converted to pyruvate .

Vergleich Mit ähnlichen Verbindungen

Glycerol: The parent compound from which DL-Glyceric Acid is derived.

Tartronic Acid: An oxidation product of DL-Glyceric Acid.

Glyceric Acid Esters: Ester derivatives of DL-Glyceric Acid.

Uniqueness: DL-Glyceric Acid is unique due to its dual hydroxyl groups and carboxylic acid functionality, making it a versatile intermediate in both synthetic and biological processes. Its ability to participate in various chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .

Eigenschaften

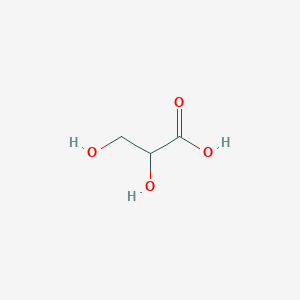

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.